molecular formula C17H21N5O B5872323 2-METHYL-5-(2-PIPERIDINOETHYL)[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-3(5H)-ONE

2-METHYL-5-(2-PIPERIDINOETHYL)[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-3(5H)-ONE

Cat. No.: B5872323
M. Wt: 311.4 g/mol
InChI Key: RSANUMGXSMAYSU-UHFFFAOYSA-N
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Description

2-METHYL-5-(2-PIPERIDINOETHYL)[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-3(5H)-ONE is a heterocyclic compound that belongs to the class of triazino-benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5-(2-PIPERIDINOETHYL)[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-3(5H)-ONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aroylmethyl-1,2,4-triazino[2,3-a]benzimidazol-4H-3-ones with ethyl (aryl)amines or urea . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K₂CO₃) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-(2-PIPERIDINOETHYL)[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-3(5H)-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 2-METHYL-5-(2-PIPERIDINOETHYL)[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-3(5H)-ONE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival . The compound may also interact with cellular receptors and proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-5-(2-PIPERIDINOETHYL)[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-3(5H)-ONE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a triazino and benzimidazole moiety makes it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.

Properties

IUPAC Name

2-methyl-5-(2-piperidin-1-ylethyl)-[1,2,4]triazino[2,3-a]benzimidazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-13-16(23)18-17-21(12-11-20-9-5-2-6-10-20)14-7-3-4-8-15(14)22(17)19-13/h3-4,7-8H,2,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSANUMGXSMAYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=NC1=O)CCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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